(3R)-(+)-3-(Methylamino)pyrrolidine
Overview
Description
(3R)-(+)-3-(Methylamino)pyrrolidine: is a chiral amine compound with a pyrrolidine ring structure. It is known for its applications in various fields, including organic synthesis and pharmaceutical research. The compound’s chirality and functional groups make it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing (3R)-(+)-3-(Methylamino)pyrrolidine involves the reductive amination of 3-pyrrolidinone with methylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Asymmetric Synthesis: Another approach involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the desired (3R) configuration. This method can involve various starting materials and reaction conditions tailored to achieve high enantioselectivity.
Industrial Production Methods: Industrial production of this compound often employs scalable versions of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3R)-(+)-3-(Methylamino)pyrrolidine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form simpler amines or other reduced products.
Substitution: It can participate in substitution reactions where the methylamino group or other substituents on the pyrrolidine ring are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: (3R)-(+)-3-(Methylamino)pyrrolidine is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology: In biological research, this compound can be used as a ligand or a precursor in the synthesis of biologically active molecules. Its interactions with various biological targets can be studied to understand its potential effects and applications.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure can be modified to create new drugs with specific therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (3R)-(+)-3-(Methylamino)pyrrolidine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate the activity of the targets, leading to various biological effects. The exact pathways involved can vary based on the context in which the compound is used.
Comparison with Similar Compounds
®-(-)-1-Benzyl-3-(methylamino)pyrrolidine: This compound has a similar pyrrolidine ring structure but with a benzyl group instead of a methyl group.
(3R)-1-Benzyl-N-methylpyrrolidin-3-amine: Another similar compound with a benzyl group and a different substitution pattern on the pyrrolidine ring.
Uniqueness: (3R)-(+)-3-(Methylamino)pyrrolidine is unique due to its specific (3R) configuration and the presence of a methylamino group. This configuration and functional group combination provide distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
(3R)-N-methylpyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-6-5-2-3-7-4-5/h5-7H,2-4H2,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZYRKGJWYJGRS-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437385 | |
Record name | (3R)-N-Methylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139015-33-1 | |
Record name | (3R)-N-Methyl-3-pyrrolidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139015-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-N-Methylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-(+)-3-(Methylamino)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (3R)-(+)-3-(Methylamino)pyrrolidine serves as a key structural motif in several compounds identified as selective antagonists of the histamine H4 receptor []. These antagonists show promise in treating vestibular disorders by interfering with the histamine signaling pathway. While the provided research focuses on the chemical structures and selectivity profiles of these antagonists, it doesn't delve into the specific mechanisms of action for this compound-containing compounds in the context of vestibular disorders. Further research is needed to elucidate how these antagonists affect H4 receptor signaling and downstream pathways involved in vestibular function.
A: The research highlights numerous selective H4 receptor antagonists incorporating the this compound moiety []. Examples include:
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